2-(Methoxycarbonyl)nicotinic acid
Overview
Description
Scientific Research Applications
Herbicidal Activity
2-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, has shown potential in the field of agriculture, particularly as a herbicide. Research by Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata (Yu et al., 2021).
Pharmaceutical Synthesis
The compound has also been used in pharmaceutical synthesis. Torii et al. (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which have biological and medicinal significance (Torii et al., 1986).
Lipid-Lowering Drug Receptor Study
In medical research, particularly in studying lipid-lowering drugs, nicotinic acid derivatives like 2-(Methoxycarbonyl)nicotinic acid are significant. Tunaru et al. (2003) discovered that PUMA-G and HM74 are receptors for nicotinic acid, mediating its anti-lipolytic effect, an essential insight into the molecular mechanisms of nicotinic acid's pharmacological effects (Tunaru et al., 2003).
Analytical Chemistry
In the field of analytical chemistry, methods for determining nicotinic acid in various samples have been developed. Tsuruta et al. (1984) described a high-performance liquid chromatography method with fluorescence detection for determining nicotinic acid in serum, showcasing the compound's importance in analytical methodologies (Tsuruta et al., 1984).
Industrial Production Methods
2-(Methoxycarbonyl)nicotinic acid is also relevant in industrial production. Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the need for green chemistry approaches in its production (Lisicki et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-methoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIORZYXTUXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178894 | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
24195-07-1 | |
Record name | 2-Methyl 2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24195-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24195-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinic acid, 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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